molecular formula C18H26N2O5S B4173920 1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide

1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide

Cat. No. B4173920
M. Wt: 382.5 g/mol
InChI Key: JEIKUWMVLAKRLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step processes including acylation, sulfonation, and nucleophilic substitution reactions. For instance, derivatives of piperidine, such as those with sulfonyl substituents, have been synthesized through reactions involving sodium aryl sulfinates or by employing electrochemical methods for functional group transformations (Adamek et al., 2014), (Golub & Becker, 2015).

Molecular Structure Analysis

Structural characterization of similar compounds is typically conducted using spectroscopic techniques and X-ray crystallography. These studies reveal details such as conformation, crystal system, and molecular geometry, providing insight into the compound's structural integrity and stability (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical behavior of piperidine derivatives under various conditions highlights the influence of substituents on their reactivity. Studies on the anodic methoxylation of piperidine derivatives demonstrate how functional groups affect the formation of methoxy products, emphasizing the role of the molecular structure in chemical reactions (Golub & Becker, 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Crystallographic studies provide valuable data on the compound's solid-state structure, contributing to the comprehension of its physical characteristics (Banerjee et al., 2002).

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-15-6-8-17(9-7-15)26(22,23)20-10-2-4-14(13-20)18(21)19-12-16-5-3-11-25-16/h6-9,14,16H,2-5,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIKUWMVLAKRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide
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1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide
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1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide

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